

Spectroscopic data (NMR, IR, MS) of civetone for identification

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Compound of Interest

Compound Name: Civetone

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An In-depth Technical Guide to the Spectroscopic Identification of **Civetone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civetone, with the systematic IUPAC name (9Z)-cycloheptadec-9-en-1-one, is a macrocyclic ketone comprising a 17-membered ring with a cis-alkene functional group.^{[1][2]} Its molecular formula is C₁₇H₃₀O, and it has a molecular weight of approximately 250.42 g/mol.^{[2][3]} As the primary odoriferous constituent of civet musk, it has historical significance and modern applications in the fragrance industry.^{[1][4]} For quality control, research, and development, unambiguous identification of **civetone** is critical. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data used for its structural elucidation, complete with experimental protocols and data interpretation.

Spectroscopic Data for Civetone Identification

The following sections summarize the key spectroscopic data points that are characteristic of the **civetone** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Due to the symmetrical nature of the **civetone** molecule, its NMR spectra are simpler than

what might be expected from its size.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key signals for **civetone** include the olefinic protons and the protons on the carbons adjacent (alpha) to the carbonyl group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 5.36	Triplet	2H, Olefinic protons (-CH=CH-)
~ 2.44	Multiplet	4H, Protons α to carbonyl (-CH ₂ -C=O)
~ 2.0-2.1	Multiplet	4H, Protons α to double bond (-CH ₂ -CH=)
~ 1.2-1.5	Multiplet	20H, Methylene protons (-CH ₂ -)

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. The symmetry of **civetone** results in only 9 distinct signals, rather than 17. The chemical shifts of the carbonyl and olefinic carbons are highly diagnostic.

Chemical Shift (δ) ppm	Assignment
~ 212.4	Carbonyl carbon (C=O)
~ 130.1	Olefinic carbons (-CH=CH-)
~ 38.6	Carbons α to carbonyl (C-2, C-17)
~ 29.0 - 30.0	Methylene carbons
~ 25.0 - 27.0	Methylene carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **civetone**, the key absorptions are from the ketone (C=O) and alkene (C=C) groups.

Frequency (cm ⁻¹)	Intensity	Assignment
~ 2925, 2855	Strong	C-H stretching (alkane CH ₂)
~ 1715	Strong	C=O stretching (ketone)[5][6]
~ 1650	Medium	C=C stretching (alkene)
~ 1465	Medium	C-H bending (CH ₂)

Note: The C=O stretch for a saturated aliphatic ketone is typically around 1715 cm⁻¹.[5][6] Since the double bond in **civetone** is not conjugated with the carbonyl group, the absorption is not shifted to a lower wavenumber.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps determine the molecular weight and aspects of the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for **civetone**.[1]

m/z	Interpretation
250	Molecular Ion (M ⁺) peak, corresponding to C ₁₇ H ₃₀ O[2]
55	Base Peak (most abundant fragment)[2]

Note: Ketones commonly undergo fragmentation patterns such as α -cleavage, where the bond adjacent to the carbonyl group breaks.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol for NMR Spectroscopy Analysis

- Sample Preparation: Accurately weigh approximately 10-20 mg of the **civetone** sample and dissolve it in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.[9][10] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0 ppm).[9]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.[9] Perform shimming to homogenize the magnetic field and achieve high-resolution signals.[10]
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.[9]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum correctly and calibrate the chemical shift scale using the TMS signal at 0 ppm.[9] Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Protocol for IR Spectroscopy Analysis

- Sample Preparation: Since **civetone** is a solid with a low melting point (31-32 °C), it can be analyzed as a thin film.[3][4] Gently warm the sample to its liquid state and place a small drop between two salt plates (e.g., NaCl or KBr). Alternatively, prepare a 5-10% solution in a suitable solvent like chloroform.[9]
- Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[9] Perform a background scan using either the empty salt plates or the pure solvent.[9]
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.[9]

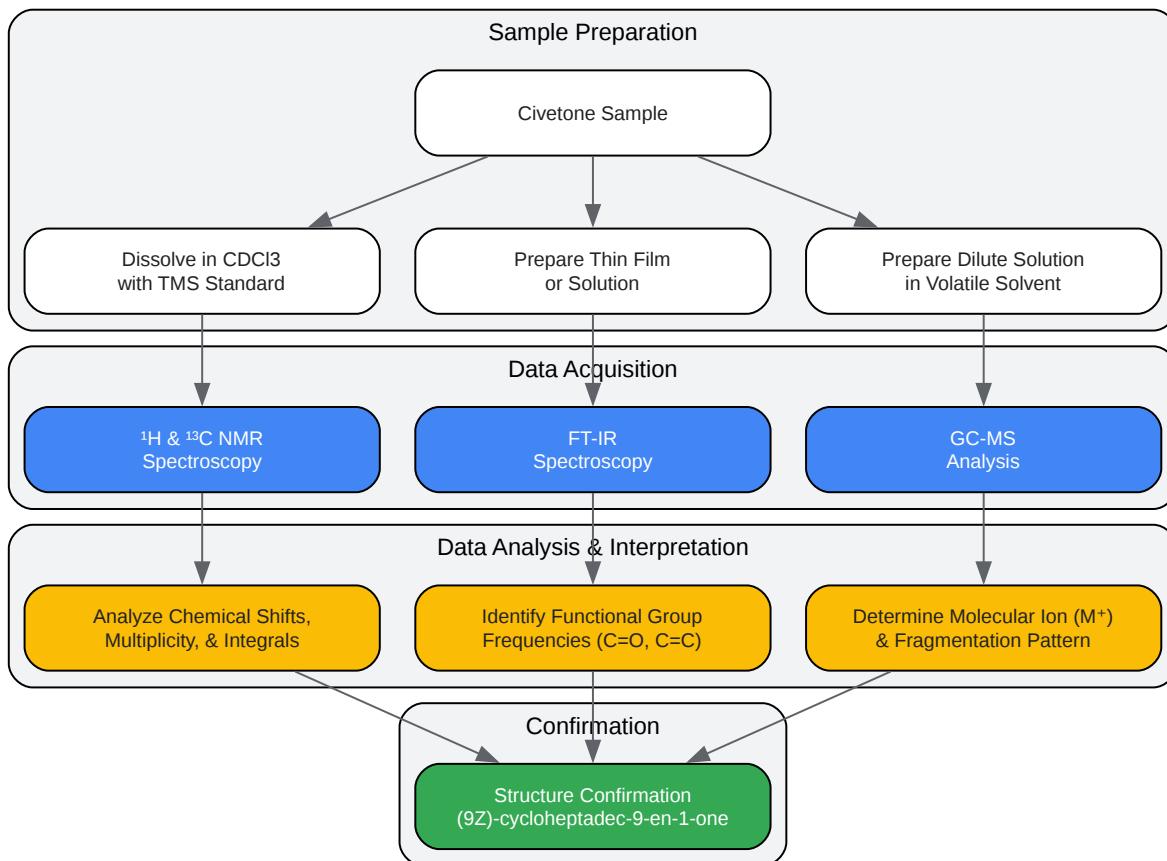
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Protocol for Mass Spectrometry (MS) Analysis

- Sample Preparation: Prepare a dilute solution of the **civetone** sample in a volatile organic solvent, such as hexane or dichloromethane.
- Instrument Setup: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization: In the ion source, molecules are bombarded by a high-energy beam of electrons (Electron Impact ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M^+).[11]
- Mass Analysis: The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11]
- Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum that plots relative abundance against m/z .[11] The most intense peak is designated as the base peak with 100% relative abundance.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of **civetone**.



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Caption: Workflow for the Spectroscopic Identification of **Civetone**.

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